molecular formula C14H17BrN4O B2439025 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034267-45-1

2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No.: B2439025
CAS No.: 2034267-45-1
M. Wt: 337.221
InChI Key: VEOQXMVYENRWDU-UHFFFAOYSA-N
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Description

2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates a benzamide core linked to a 1,2,3-triazole moiety, a design feature seen in compounds targeting various biologically relevant receptors . The 1,2,3-triazole group is a privileged structure in drug discovery due to its metabolic stability and ability to participate in key hydrogen bonding interactions, often contributing to high affinity for enzyme and receptor binding sites . This molecular architecture suggests potential for this compound to serve as a key investigational tool. Primary research applications for this compound are anticipated in the field of receptor studies. Structurally analogous compounds featuring the triazole ring have been explored as high-affinity ligands for sigma-2 (σ2) receptors . The sigma-2 receptor is a well-established biomarker of cell proliferation and is overexpressed in a wide variety of tumor cell lines, making it a promising target for oncology research and the development of non-invasive imaging agents for solid tumors . Consequently, this benzamide-triazole hybrid may function as a potential scaffold for developing novel sigma-2 receptor ligands, useful for probing receptor function and characterizing tumor proliferative status. Furthermore, the structural motif of N-(heteroaryl)-benzamide is a recognized pharmacophore in channel pharmacology. Recent research has identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests that this compound may hold value as a precursor or structural variant in research aimed at modulating ion channel activity, potentially leading to new neuropharmacological investigational compounds. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-16-7-8-17-19)18-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOQXMVYENRWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of copper(I) catalysts and azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Step 1: Amide Formation

  • Reaction : Condensation of benzamide with a substituted amine.

  • Reagents : Coupling agents (e.g., EDC, DCC), solvents (DMF, THF), and bases (e.g., DIPEA).

  • Key Feature : Forms the benzamide core structure.

Step 3: Bromination

  • Reaction : Electrophilic aromatic substitution or aliphatic bromination.

  • Reagents : Bromine (Br₂), Lewis acids (e.g., FeBr₃), or NBS (for allylic bromination).

  • Key Feature : Introduces the bromine substituent at the 2-position of the benzamide ring.

Reactivity Profile

The compound undergoes diverse chemical transformations due to its functional groups:

Substitution Reactions

  • Mechanism : Nucleophilic displacement of the bromine atom.

  • Reagents : Thiols, amines, or alcohols in polar aprotic solvents (e.g., DMF) .

  • Example : Replacement of Br with a hydroxyl group to form a hydroxybenzamide derivative.

Oxidation Reactions

  • Mechanism : Oxidation of the butan-2-yl group.

  • Reagents : Hydrogen peroxide (H₂O₂), oxidizing agents (e.g., KMnO₄).

  • Outcome : Conversion of secondary alcohols to ketones or carboxylic acids.

Click Chemistry Modulation

  • Mechanism : Further cycloaddition reactions with azides or alkynes.

  • Reagents : Copper(II) acetate, azide salts .

  • Application : Functionalization of the triazole ring for bioconjugation or drug design .

Reaction Mechanism Insights

The triazole ring in the compound enables hydrogen bonding and metal coordination, critical for biological interactions. For instance:

  • σ2 Receptor Binding : Triazole-containing benzamides have shown high affinity for σ2 receptors, influencing neurochemical pathways .

  • Antifungal Activity : Triazole derivatives exhibit antifungal properties through sterol biosynthesis inhibition .

Critical Analysis of Reaction Conditions

Parameter Optimal Range Impact on Yield/Purity
Temperature0–40°CControls reaction kinetics
SolventDMF, THFAffects solubility and reagent stability
Catalyst Concentration5–10% (CuI)Influences click chemistry efficiency

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring bromination occurs at the 2-position requires precise control of directing groups.

  • Scalability : Transition from batch to continuous flow processes improves safety and yield in industrial settings.

This compound’s reactivity and synthesis pathways underscore its potential in medicinal chemistry and advanced materials. Further research is warranted to explore its pharmacological applications and chemical versatility.

Scientific Research Applications

Medicinal Chemistry

Drug Development: The compound serves as a crucial building block in the design of new pharmaceuticals. Its structural elements allow for modifications that can enhance therapeutic effects against various diseases. The triazole group is known for its ability to interact with biological targets, making it an attractive candidate for drug discovery efforts aimed at developing antifungal and anticancer agents .

Mechanism of Action: The mechanism of action involves interactions with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, modulating their activity. The benzamide core can interact with proteins or nucleic acids, influencing their function and stability.

Materials Science

Synthesis of New Materials: The compound's distinctive structure makes it suitable for the development of novel materials with tailored electronic or optical properties. Researchers have explored its potential in creating advanced polymers and nanomaterials that could be used in electronics and photonics.

Biological Studies

Biochemical Probes: In biochemical assays, 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide acts as a probe or ligand to study enzyme interactions and cellular processes. Its ability to selectively bind to certain enzymes allows researchers to investigate metabolic pathways and cellular signaling mechanisms .

Case Studies and Research Findings

  • Antimicrobial Activity: A study evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties: Research has demonstrated that derivatives of this compound exhibit anticancer activity against human colorectal carcinoma cell lines. The findings suggest that modifications to the triazole moiety can enhance potency compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, modulating their activity. The benzamide core can interact with proteins or nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in diverse chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple scientific disciplines .

Biological Activity

The compound 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16BrN5O
  • Molecular Weight : 328.21 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various bacterial strains and fungi.
  • Anticancer Potential : Triazole-containing compounds have been reported to possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting key enzymes involved in cancer metabolism and other diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Triazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Interaction : These compounds may act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Table 2: Case Studies on Related Compounds

Compound NameActivityStudy Reference
4-Bromo-N-(thiazol-2-yl)benzenesulfonamideHSA Binding
Benzoxazole DerivativesAntimicrobial
AnnonacinAntiangiogenic

Research Findings

Recent studies have demonstrated the pharmacokinetic properties of related compounds. For instance, the interaction between similar triazole derivatives and human serum albumin (HSA) has been characterized using multi-spectroscopic techniques. These interactions are crucial for understanding the therapeutic efficacy and bioavailability of the compounds in clinical settings.

Q & A

Q. How can solubility issues in aqueous buffers be addressed during biological testing?

  • Solutions :
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug design : Introduce phosphate groups on the benzamide for enhanced solubility .

Q. What degradation pathways occur under physiological conditions, and how are they characterized?

  • Pathways :
  • Hydrolysis : Amide bond cleavage at pH > 8, detected via HPLC .
  • Oxidation : Triazole ring oxidation forms nitro derivatives, identified by LC-MS .

Q. How does the compound’s selectivity for microbial vs. mammalian targets vary with structural modifications?

  • Design insights :
  • Hydrophobic substituents : Adding methyl groups to the triazole improves selectivity for bacterial dihydrofolate reductase by 4-fold .
  • Polar groups : Carboxylic acid derivatives reduce mammalian cell toxicity (CC₅₀ > 100 μM) .

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